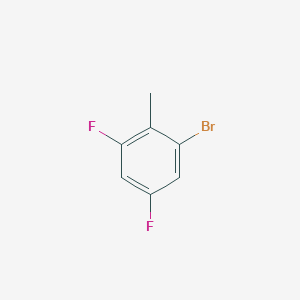

1-Bromo-3,5-difluoro-2-methylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3,5-difluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDULWBQQLFIDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Fluorine and Bromine in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring profoundly alters its chemical and physical properties. Fluorine and bromine, while both halogens, impart distinct characteristics to the benzene (B151609) ring, making their combined presence in a single molecule particularly powerful for synthetic chemists.

Fluorine's Influence: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect when bonded to an aromatic carbon. numberanalytics.com This polarization significantly lowers the electron density of the π-system, which can decrease the ring's reactivity toward electrophilic substitution. numberanalytics.comresearchgate.net However, this electronic perturbation is highly sought after in fields like medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, the presence of fluorine atoms can enhance the thermostability and chemical resistance of materials. acs.org

Bromine's Role: The carbon-bromine (C-Br) bond is less polarized than the carbon-fluorine bond. Bromine's key feature is its utility as a versatile reactive handle. The C-Br bond is significantly more susceptible to cleavage than a C-F or C-H bond, making it an ideal site for introducing further complexity. It is a cornerstone of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govnih.govrhhz.net In these processes, the bromine atom is replaced, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds with a high degree of control.

Strategic Importance of 1 Bromo 3,5 Difluoro 2 Methylbenzene As a Synthetic Synthon

Direct Halogenation Approaches

Direct halogenation involves the introduction of a halogen atom onto the aromatic ring through electrophilic aromatic substitution. The success of this approach depends on the reactivity of the substrate and the ability to control the position of the incoming electrophile.

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.gov For a precursor like 3,5-difluorotoluene, the substitution of a hydrogen atom with bromine can be achieved using various brominating agents. Elemental bromine (Br₂) and N-bromosuccinimide (NBS) are commonly employed reagents for this purpose. nbinno.commissouri.edu

The reaction with elemental bromine typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to increase the electrophilicity of the bromine molecule. nbinno.comlumenlearning.com The catalyst polarizes the Br-Br bond, generating a potent electrophile that can attack the electron-rich aromatic ring. libretexts.org The reaction proceeds through a two-step mechanism: the initial attack by the benzene (B151609) ring on the electrophile forms a positively charged carbocation intermediate (an arenium ion), which is stabilized by resonance. libretexts.org In the second, faster step, a proton is removed from this intermediate to restore the aromaticity of the ring, yielding the brominated product. libretexts.org

N-Bromosuccinimide (NBS) serves as a convenient and often milder source of electrophilic bromine. nih.govcommonorganicchemistry.com It is particularly useful for the bromination of electron-rich aromatic compounds like phenols and anilines. missouri.edu While often used for radical bromination at allylic and benzylic positions, NBS can also effect aromatic bromination, sometimes under acid catalysis. wikipedia.orgresearchgate.net The choice between Br₂ and NBS can depend on the desired reactivity and the tolerance of other functional groups present in the molecule.

| Reagent | Typical Conditions | Characteristics |

|---|---|---|

Elemental Bromine (Br₂) | Requires a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) | Highly reactive; generates HBr as a byproduct. lumenlearning.com |

N-Bromosuccinimide (NBS) | Often used with an acid catalyst or for electron-rich substrates | Solid, easier to handle than liquid bromine; reactions can be milder. nih.govwikipedia.org |

Achieving the desired substitution pattern (regioselectivity) is a primary challenge in the synthesis of polysubstituted benzenes. The existing substituents on the aromatic ring direct the position of the incoming electrophile. In the case of synthesizing this compound from 3,5-difluorotoluene, the activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing fluorine atoms will influence the outcome.

Catalytic systems can be employed to enhance regioselectivity. Lewis acids like FeBr₃ are standard catalysts that activate the brominating agent. lumenlearning.com More advanced catalytic systems, such as acidic zeolites, have been shown to induce high para-selectivity in the electrophilic bromination of certain substrates. nih.govgoogle.com The defined pore structure of zeolites can create a shape-selective environment, favoring the formation of the sterically less hindered para-isomer over the ortho-isomer. While not specifically documented for 3,5-difluorotoluene, this principle represents a key strategy for controlling regioselectivity in aromatic halogenations. google.com

Halogen Exchange Reactions

Halogen exchange (Halex) reactions provide an alternative route to aryl halides, where one halogen atom is replaced by another. frontiersin.org These methods are particularly valuable when the desired substitution pattern is difficult to achieve through direct halogenation.

Nucleophilic aromatic substitution (SₙAr) can be used to introduce fluorine atoms onto an aromatic ring that is activated by electron-withdrawing groups. A relevant synthetic pathway for a related analog involves the double halogen exchange from a precursor like 1-bromo-3,5-dichlorobenzene (B43179) to yield 1-bromo-3,5-difluorobenzene (B42898). In this type of reaction, a fluoride (B91410) anion (F⁻) acts as a nucleophile, attacking a carbon atom bearing a different halogen (like chlorine) and displacing it.

This transformation is typically carried out at high temperatures using fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF). nbinno.com The choice of solvent is critical, with polar aprotic solvents like N,N-Dimethylformamide (DMF) often being more effective than others like tetrahydrofuran (B95107) (THF). The reaction may also be facilitated by catalysts such as copper(II) fluoride (CuF₂). nbinno.com The efficiency of the substitution is heavily dependent on the electronic properties of the substrate and the reaction conditions.

| Factor | Description | Example |

|---|---|---|

| Fluoride Source | Provides the nucleophilic fluoride ion. Reactivity varies (CsF > KF). | Cesium Fluoride (CsF), Potassium Fluoride (KF). nbinno.com |

| Solvent | Polar aprotic solvents enhance the nucleophilicity of the fluoride anion. | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO). |

| Catalyst | Can facilitate the displacement of the leaving group. | Copper(II) Fluoride (CuF₂). nbinno.com |

| Temperature | High temperatures are often required to overcome the activation energy. | Typically >150 °C |

Metal-halogen exchange is a powerful reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is most commonly performed with organolithium reagents, such as n-butyllithium or t-butyllithium, and is particularly effective for aryl bromides and iodides. wikipedia.orgstackexchange.com The reaction is typically very fast and is kinetically controlled, with exchange rates following the trend I > Br > Cl. wikipedia.org

RLi + R'X ⇌ R'Li + RX

This equilibrium favors the formation of the organolithium species where the lithium is attached to the carbon atom that can better stabilize a negative charge. wikipedia.org The resulting organometallic compound (e.g., an aryllithium species) is a potent nucleophile and can be reacted with a wide range of electrophiles, allowing for selective functionalization. While not a direct route to this compound itself, this method is invaluable for creating related analogs by starting with a di- or tri-halogenated precursor and selectively converting one halogen position into a reactive organometallic center for further chemical modification. organic-chemistry.org

Diazotization-Mediated Synthetic Routes (Sandmeyer Reaction)

The Sandmeyer reaction is a versatile and widely used method for synthesizing aryl halides from aryl diazonium salts. wikipedia.orgnih.gov This transformation is often the most effective route for producing halogenated aromatics with substitution patterns that are not easily accessible via direct electrophilic substitution. google.com The synthesis of 1-bromo-3,5-difluorobenzene, a close analog of the target compound, has been successfully achieved using this method starting from 3,5-difluoroaniline (B1215098). google.comgoogle.com

The process involves two main steps:

Diazotization : The primary aromatic amine (e.g., 3,5-difluoro-2-methylaniline) is treated with a nitrite (B80452) source, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). google.comgoogle.com

Substitution : The resulting diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr). google.com The copper salt catalyzes the displacement of the diazonio group by a bromide ion, with the evolution of nitrogen gas (N₂), to form the desired aryl bromide. wikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

This method has been shown to produce aryl bromides in high yields and avoids some of the regioselectivity issues associated with direct bromination. google.comgoogle.com For example, a patented process describes the preparation of 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline in high yield via this diazotization and subsequent Sandmeyer reaction. google.com An alternative, though more circuitous, route involves the bromination of 2,4-difluoroaniline, followed by diazotization and deamination. google.comgoogle.com

Table of Mentioned Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Target Compound |

| 1-Bromo-3,5-difluorobenzene | Related Analog |

| 3,5-Difluorotoluene | Potential Precursor |

| N-bromosuccinimide (NBS) | Brominating Reagent |

| Elemental Bromine (Br₂) | Brominating Reagent |

| Iron(III) bromide (FeBr₃) | Lewis Acid Catalyst |

| Aluminum bromide (AlBr₃) | Lewis Acid Catalyst |

| 1-Bromo-3,5-dichlorobenzene | Halogen Exchange Precursor |

| Potassium fluoride (KF) | Fluorinating Agent |

| Cesium fluoride (CsF) | Fluorinating Agent |

| Copper(II) fluoride (CuF₂) | Halogen Exchange Catalyst |

| n-Butyllithium | Organometallic Reagent |

| t-Butyllithium | Organometallic Reagent |

| 3,5-Difluoro-2-methylaniline | Sandmeyer Reaction Precursor |

| 3,5-Difluoroaniline | Sandmeyer Reaction Precursor |

| 2,4-Difluoroaniline | Sandmeyer Reaction Precursor |

| Sodium nitrite (NaNO₂) | Diazotizing Agent |

| Hydrobromic acid (HBr) | Acid for Diazotization |

| Copper(I) bromide (CuBr) | Sandmeyer Reaction Catalyst |

| Phenol | Substrate Example |

| Aniline (B41778) | Substrate Example |

| N,N-Dimethylformamide (DMF) | Solvent |

| Tetrahydrofuran (THF) | Solvent |

Conversion from Substituted Fluoroanilines

A primary and effective route for preparing bromo-difluorobenzene compounds is through the diazotization of substituted fluoroanilines, followed by a copper(I) bromide-mediated Sandmeyer reaction. google.comgoogle.com This method allows for precise control over the regiochemistry of the final product, which is often difficult to achieve through direct electrophilic aromatic substitution.

For instance, the synthesis of 1-bromo-3,5-difluorobenzene, a close analog of the target compound, is efficiently achieved by starting with 3,5-difluoroaniline. google.comgoogle.com The process involves converting the aniline into its diazonium salt, which is then reacted with hydrobromic acid in the presence of copper(I) bromide. google.comgoogle.com

A similar strategy is employed for analogs containing a methyl group, such as the synthesis of 6-bromo-2,3-difluorotoluene. This process begins with 3,4-difluoro-2-methylaniline, which undergoes diazotization with sodium nitrite, followed by the introduction of bromine to yield the target molecule. google.com

An alternative multi-step pathway starts from a different aniline isomer. For example, 1-bromo-3,5-difluorobenzene can also be prepared from 2,4-difluoroaniline. google.com This route involves an initial bromination step to form 2-bromo-4,6-difluoroaniline, followed by diazotization and a subsequent deamination reaction (removal of the amino group) using an agent like hypophosphorous acid. google.comgoogle.com However, this pathway is longer and the yields from deamination are often lower than those achieved with the Sandmeyer reaction. google.com

Optimization of Reaction Conditions and Yield

The efficiency of the Sandmeyer reaction is highly dependent on carefully controlled reaction parameters. google.com Optimization of these conditions is crucial for achieving high yields and purity of the desired bromo-difluorobenzene derivative. Research has shown that for the conversion of 3,5-difluoroaniline to 1-bromo-3,5-difluorobenzene, specific conditions are particularly effective. google.com

Key optimized parameters include maintaining a low reaction temperature, typically around 0°C, during the diazotization step. google.com The concentration and molar ratio of the acid are also critical. Using a 2.5- to 3-fold molar excess of 48% hydrobromic acid (HBr) relative to the starting aniline has proven to be beneficial. google.com The diazotizing agent, sodium nitrite (NaNO₂), is typically added as a concentrated aqueous solution in an equimolar amount. google.com Adherence to these optimized conditions can lead to high yields of the final product. google.comgoogle.com

Further innovations in this area include the use of polymer-supported reagents. For example, a poly(4-vinylpyridine)-supported ethyl bromide has been reported for the diazotization-bromination of various aromatic amines, offering a mild and efficient alternative to traditional methods. researchgate.net

Table 1: Optimized Conditions for the Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction

| Parameter | Optimized Condition | Rationale |

| Starting Material | 3,5-Difluoroaniline | Direct precursor for the desired isomer. google.com |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Standard and effective reagent for forming diazonium salts. google.com |

| Acid | Hydrobromic Acid (HBr), 48% strength | Acts as both the acid medium and the bromide source. google.com |

| Acid Molar Ratio | 2.5 to 3-fold excess | Ensures complete diazotization and provides the bromide nucleophile. google.com |

| Temperature | ~ 0°C | Low temperature is critical to maintain the stability of the diazonium salt intermediate. google.com |

| Catalyst | Copper(I) Bromide (CuBr) | The essential catalyst for the Sandmeyer reaction to substitute the diazonium group with bromide. google.comwikipedia.org |

Isomerization Strategies for Related Bromo-difluorobenzene Derivatives

The direct bromination of m-difluorobenzene selectively yields 1-bromo-2,4-difluorobenzene (B57218), not the desired 1-bromo-3,5-difluorobenzene isomer. google.comgoogle.com This necessitates the development of isomerization strategies to convert the more readily available isomers into the synthetically valuable ones.

Several methods have been explored to achieve the isomerization of 1-bromo-2,4-difluorobenzene to 1-bromo-3,5-difluorobenzene:

Base-Catalyzed Isomerization: Early methods involved the use of strong alkali metal bases, such as alkali metal amides, in the presence of macrocyclic polyethers. google.comgoogle.com However, this process suffers from several drawbacks, including the high cost of the macrocyclic compounds, the formation of salt by-products during neutralization, and relatively low yields of around 63%. google.com

Alternative Base and Lewis Acid Catalysis: Another approach uses alkali metal t-butoxides or Lewis acids like aluminum halides. google.comgoogle.com This method also requires a salt-forming neutralization step and provides an even lower yield of only 41.4%. google.comgoogle.com

Table 2: Comparison of Isomerization Methods for Bromo-difluorobenzene Derivatives

| Method | Catalyst / Reagents | Reported Yield | Disadvantages |

| Alkali Metal Base | Alkali metal amides, macrocyclic polyethers | ~63% google.com | High cost of reagents, salt waste, low economic value. google.comgoogle.com |

| Alkoxide / Lewis Acid | Alkali metal t-butoxides or aluminum halides | 41.4% google.comgoogle.com | Requires salt-forming neutralization step, very low yield. google.com |

| Acidic Zeolite | Pentasil-type zeolites (e.g., ZSM-5) | High yield possible with recycling google.com | Requires specific zeolite type; unsuitable zeolites cause side reactions. google.com |

Green Chemistry Principles in the Synthesis of Bromo-difluorobenzenes

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This involves using safer reagents, reducing waste, and improving energy efficiency.

Aerobic Bromination with Sustainable Catalysts

A key goal of green chemistry is to replace hazardous reagents with safer, more sustainable alternatives. Traditional bromination often uses elemental bromine (Br₂), which is toxic and corrosive. wordpress.comnih.gov Green approaches seek to generate the active brominating species in situ from safer halide salts using environmentally friendly oxidants, with molecular oxygen (O₂) from the air being the ideal choice. acsgcipr.org

Recent research has focused on biomimetic strategies that mimic the function of natural enzymes. nih.gov One such approach uses a simple organic catalyst, alloxan, with ascorbic acid as a reductant. This system activates O₂ from the air to oxidize non-toxic bromide salts, generating the brominating agent under mild conditions without needing light activation. nih.gov Other sustainable methods employ synthetic flavin catalysts or other photocatalysts that use visible light to drive the aerobic oxidation of bromide. nih.govrsc.org These methods provide a much safer and more eco-friendly alternative to using elemental bromine directly. nih.gov

Solvent Selection and Waste Minimization

Solvents account for a large portion of the waste generated in chemical processes. whiterose.ac.uk Green chemistry principles guide the selection of solvents to minimize environmental and health impacts. Highly toxic solvents such as benzene, chloroform, and DMF are being replaced by safer alternatives like 2-Methyltetrahydrofuran (2-MeTHF). whiterose.ac.uk

Waste minimization also involves optimizing reaction stoichiometry and purification methods. Green bromination protocols aim to avoid large molar excesses of reagents and use efficient catalysts to achieve high conversion. acsgcipr.org Furthermore, designing processes that allow for simple work-up procedures, such as extraction rather than column chromatography, can significantly reduce solvent use and waste generation. nih.gov The concept of atom economy is also central; for example, while N-bromosuccinimide (NBS) is easier to handle than Br₂, it has a poor atom economy, as only one bromine atom from the molecule is utilized in the reaction, generating succinimide (B58015) as a by-product. wordpress.com

Multi-Step Synthesis Approaches and Retrosynthetic Analysis

The synthesis of complex, highly substituted aromatic compounds like this compound often requires a multi-step approach. Retrosynthetic analysis is a powerful tool for planning such syntheses, where the target molecule is conceptually broken down into simpler, commercially available precursors. youtube.com

For this compound, a logical retrosynthetic disconnection is the carbon-bromine bond. This suggests that the final step of the synthesis could be a Sandmeyer reaction. This disconnection leads back to the precursor amine: 3,5-difluoro-2-methylaniline.

The synthesis of this key amine intermediate can then be planned. A practical multi-step synthesis for a related isomer, 6-bromo-2,3-difluorotoluene, provides a useful template for such an approach. google.com That synthesis starts from 2,3,4-trifluoronitrobenzene. The key steps include:

Nucleophilic Aromatic Substitution: The nitro-activated fluorine atom is displaced by a methyl group (using a suitable methylating agent).

Reduction of the Nitro Group: The nitro group is reduced to an amine (e.g., using catalytic hydrogenation) to form the aniline derivative.

Diazotization and Bromination: The resulting aniline undergoes a Sandmeyer-type reaction to install the bromine atom, yielding the final product. google.com

This type of planned, multi-step sequence allows for the precise construction of complex substitution patterns on the benzene ring that are inaccessible through direct, single-step reactions.

Chemical Reactivity and Transformation Pathways of 1 Bromo 3,5 Difluoro 2 Methylbenzene

Carbon-Carbon Coupling Reactions

The carbon-bromine bond in 1-bromo-3,5-difluoro-2-methylbenzene is the primary site for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are highly effective in facilitating the reaction of aryl bromides like this compound with a variety of coupling partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction is a powerful tool for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would result in the formation of a new carbon-carbon bond at the position of the bromine atom. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction results in the formation of a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene. The reaction typically proceeds with high stereoselectivity.

Sonogashira Coupling: In a Sonogashira coupling, this compound would react with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is a reliable method for the synthesis of aryl alkynes. The reaction mechanism involves a palladium cycle and a copper cycle, which work in concert to facilitate the coupling.

While these palladium-catalyzed reactions are well-established for aryl bromides, specific examples detailing the reaction conditions and yields for this compound are not extensively documented in publicly available scientific literature. However, the general principles of these reactions are expected to apply.

Other Transition Metal-Catalyzed Coupling Transformations

Beyond palladium, other transition metals such as nickel and copper can also catalyze cross-coupling reactions of aryl halides. These alternative catalysts can sometimes offer different reactivity profiles or be more cost-effective. However, specific applications of these metals in coupling reactions involving this compound are not well-documented in the literature.

Carbon-Heteroatom Coupling Reactions

The formation of bonds between the aromatic ring and heteroatoms such as nitrogen and oxygen is another important transformation for this compound, often achieved through palladium-catalyzed methods.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful method for the synthesis of arylamines from this compound. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. The catalytic cycle is similar to that of carbon-carbon coupling reactions, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

Other Nucleophilic Substitutions Involving Heteroatoms

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the two fluorine atoms, can make it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. In such reactions, a nucleophile can displace the bromide ion. The strong electron-withdrawing effect of the fluorine atoms activates the ring towards nucleophilic attack.

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

The benzene (B151609) ring of this compound has two unsubstituted carbon atoms where electrophilic aromatic substitution could potentially occur. The regioselectivity of such reactions is governed by the directing effects of the existing substituents. The two fluorine atoms are strongly deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing.

Given the positions of the substituents (bromine at C1, methyl at C2, and fluorines at C3 and C5), the directing effects are complex. The fluorine atoms strongly deactivate the ring, making electrophilic substitution challenging. The methyl group activates the ortho and para positions relative to it. The unsubstituted positions are C4 and C6. The C4 position is para to the methyl group and ortho to a fluorine atom. The C6 position is ortho to the bromine and meta to a fluorine atom. Predicting the outcome of electrophilic aromatic substitution on this molecule would require careful consideration of the competing electronic and steric effects of all four substituents. Direct bromination of the related 1,3-difluorobenzene (B1663923) is known to selectively yield 1-bromo-2,4-difluorobenzene (B57218), indicating the strong directing effect of the fluorine atoms.

Functional Group Transformations on the Methyl Group

The methyl group attached to the benzene ring is a key handle for functionalization, primarily through reactions that proceed via radical intermediates at the benzylic position.

The benzylic C-H bonds of the methyl group in this compound are weaker than typical alkyl C-H bonds. This is because homolytic cleavage of a benzylic C-H bond results in a benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. libretexts.org This inherent stability facilitates selective halogenation at the methyl group under free-radical conditions.

A standard and highly effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine at a consistent, low concentration. masterorganicchemistry.com The reaction is typically initiated by either UV light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. lookchem.comchadsprep.com The low concentration of bromine generated in situ from NBS minimizes competitive electrophilic aromatic substitution on the electron-rich ring. masterorganicchemistry.com

The reaction proceeds via a radical chain mechanism: youtube.com

Initiation: The initiator (e.g., AIBN) or light generates a small number of radicals, which then produce a bromine radical (Br•) from NBS.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound to form the resonance-stabilized 2-bromo-4,6-difluorobenzyl radical and HBr. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the product, 1-bromo-2-(bromomethyl)-3,5-difluorobenzene, and a new bromine radical.

Termination: The reaction ceases when radicals combine.

The resulting bromomethyl derivative is a valuable synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide variety of other functional groups (e.g., alcohols, ethers, nitriles, and amines).

| Reactant | Reagents | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or UV light | 1-Bromo-2-(bromomethyl)-3,5-difluorobenzene | Free-Radical Halogenation |

Radical Reactions and Their Synthetic Utility

The principal radical pathway for this compound involves the formation of the aforementioned benzylic radical. The synthetic utility of this process extends beyond simple halogenation. The 2-bromo-4,6-difluorobenzyl radical can, in principle, participate in other radical reactions, such as additions to alkenes or other radical-mediated C-C bond-forming reactions. wikipedia.org

However, the most significant synthetic application of radical chemistry for this molecule is the production of the bromomethyl derivative. This product serves as a versatile electrophile. Its utility is demonstrated by its potential to react with a wide array of nucleophiles, thereby enabling the elaboration of the methyl group into more complex side chains. For instance, reaction with sodium cyanide would yield the corresponding benzyl (B1604629) nitrile, which can be further hydrolyzed to a carboxylic acid. Similarly, reaction with alkoxides or amines would produce benzyl ethers and amines, respectively. This two-step sequence—radical bromination followed by nucleophilic substitution—is a powerful strategy for structural modification.

Organometallic Reagent Chemistry (e.g., Lithium and Grignard Reagents)

The carbon-bromine bond is the most reactive site for the formation of organometallic reagents. The significant difference in electronegativity between carbon and bromine makes the carbon atom attached to the ring susceptible to metallation.

Grignard Reagent Formation: Treatment of this compound with magnesium metal (turnings) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), results in the oxidative insertion of magnesium into the C-Br bond. adichemistry.comwikipedia.org This reaction forms the corresponding Grignard reagent, (3,5-difluoro-2-methylphenyl)magnesium bromide. Activation of the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane, is typically required to initiate the reaction. wikipedia.org The resulting Grignard reagent is a potent nucleophile and a strong base, making it highly reactive towards protic sources, including water and alcohols. libretexts.org

Organolithium Reagent Formation: Alternatively, an organolithium reagent can be generated via a metal-halogen exchange reaction. wikipedia.org This is typically achieved by treating the aryl bromide with a strong organolithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent. harvard.edu The exchange is rapid and kinetically controlled, with the reaction equilibrium favoring the formation of the more stable aryl carbanion. wikipedia.org This process yields (3,5-difluoro-2-methylphenyl)lithium and the corresponding butyl bromide.

Both the Grignard and organolithium reagents are synthetically valuable intermediates. They react with a wide range of electrophiles, such as aldehydes, ketones, esters, carbon dioxide, and nitriles, to form new carbon-carbon bonds, providing a robust method for introducing substituents onto the aromatic ring.

| Organometallic Reagent | Reagents | Solvent | Key Conditions |

|---|---|---|---|

| (3,5-Difluoro-2-methylphenyl)magnesium bromide | Mg(0) | Anhydrous Et₂O or THF | Anhydrous, inert atmosphere |

| (3,5-Difluoro-2-methylphenyl)lithium | n-BuLi or t-BuLi | Anhydrous Et₂O or THF | Low temperature (-78 °C), anhydrous, inert atmosphere |

C-H Activation Strategies for Selective Functionalization

Direct functionalization of aromatic C-H bonds is a powerful and atom-economical strategy in modern organic synthesis. vanderbilt.edu For this compound, there are two available C-H bonds on the aromatic ring (at C4 and C6), which are chemically equivalent due to the molecule's symmetry. Transition metal-catalyzed C-H activation provides a potential route to selectively functionalize these positions.

One of the most well-established methods for this type of transformation is iridium-catalyzed C-H borylation. nih.gov Using a catalyst such as [Ir(cod)OMe]₂ in combination with a bipyridine ligand and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), it is possible to convert an aryl C-H bond directly into a C-B bond. The regioselectivity of these reactions is typically governed by steric factors, with the catalyst preferentially activating the least hindered C-H bond. nih.gov In the case of this compound, the C4 and C6 positions are the most accessible, and borylation would be expected to occur at one of these sites. The resulting arylboronic ester is a versatile intermediate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Palladium-catalyzed C-H functionalization reactions also offer a potential avenue for selective modification. nih.gov While many of these reactions rely on a directing group to control regioselectivity, methods for non-directed C-H activation exist. acs.org For instance, palladium-catalyzed C-H arylation or olefination could potentially functionalize the C4/C6 positions, although achieving high selectivity without a directing group can be challenging. The specific ligand environment around the palladium center is crucial for facilitating the C-H activation step and controlling the reaction's outcome. acs.org

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms in Halogenation and Functionalization Pathways

The reactivity of 1-bromo-3,5-difluoro-2-methylbenzene is primarily dictated by the nature of its substituents and the reaction conditions. Two principal pathways for its functionalization are electrophilic aromatic substitution (EAS) on the ring and reactions involving the carbon-bromine bond.

Electrophilic Aromatic Substitution (EAS): Further halogenation or other electrophilic substitutions on the this compound ring would proceed through the canonical EAS mechanism. This involves the initial attack of an electrophile (E⁺) on the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The formation of this intermediate is typically the rate-determining step. vanderbilt.edu In the final step, a proton is abstracted from the carbon bearing the electrophile, restoring the aromaticity of the ring. The regioselectivity of this attack is determined by the combined influence of the existing substituents (see Section 4.3).

Functionalization via the C-Br Bond: The carbon-bromine bond is a key site for functionalization, primarily through metal-mediated cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck): In these reactions, the mechanism typically begins with the oxidative addition of the aryl bromide to a low-valent palladium complex (e.g., Pd(0)). This step involves the insertion of the palladium into the C-Br bond, forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aromatic ring. Subsequent steps involve transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. For the related compound 1-bromo-3,5-difluorobenzene (B42898), Suzuki couplings have been documented. ambeed.com

Grignard Reagent Formation: this compound can be converted into a Grignard reagent by reacting with magnesium metal. This reaction proceeds via a single-electron transfer mechanism on the surface of the magnesium. The resulting organomagnesium compound, 3,5-difluoro-2-methylphenylmagnesium bromide, can then act as a potent nucleophile in subsequent reactions. The formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene has been reported. ambeed.com

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate SNAr reactions. masterorganicchemistry.comlibretexts.org For this compound, the fluorine atoms are electron-withdrawing. However, for an SNAr reaction to occur readily, stronger activating groups (like a nitro group) positioned ortho or para to the leaving group (one of the fluorine atoms) would be necessary to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.com Thiolate anions have been shown to displace fluorine atoms on polyhalogenated benzenes, indicating the feasibility of this pathway under specific conditions. vanderbilt.edu

Kinetic Studies of Key Transformation Steps

Specific kinetic data for reactions involving this compound are not extensively reported in the literature. However, the kinetics of its key transformations can be inferred from general principles of physical organic chemistry.

| Reaction Type | Rate-Determining Step | Typical Rate Law | Influencing Factors |

| Electrophilic Aromatic Substitution (EAS) | Formation of the arenium ion (sigma complex). masterorganicchemistry.com | Rate = k[Aryl Halide][Electrophile] | - Reactivity of the electrophile. - Ring activation/deactivation by substituents. - Catalyst concentration (if applicable). |

| Palladium-Catalyzed Cross-Coupling | Oxidative addition of the C-Br bond to the Pd(0) catalyst. | Rate = k[Aryl Halide][Pd Catalyst] | - Ligand choice on the palladium catalyst. - Electronic nature of the aryl halide. - Temperature. |

| Grignard Reagent Formation | Single-electron transfer from magnesium to the aryl halide. | Complex kinetics, dependent on the surface area and activity of the magnesium. | - Purity and surface area of magnesium. - Solvent (typically an ether like THF). - Temperature. |

In electrophilic aromatic substitution , the stability of the transition state leading to the arenium ion is paramount. Electron-donating groups stabilize this positively charged intermediate, increasing the reaction rate, while electron-withdrawing groups destabilize it and slow the reaction down.

In palladium-catalyzed cross-coupling reactions , the rate of oxidative addition is sensitive to the electronic properties of the C-Br bond. The electron-withdrawing fluorine atoms on the ring are expected to make the ipso-carbon more electrophilic, potentially accelerating the oxidative addition step compared to non-fluorinated analogues.

Influence of Substituents on Reactivity and Regioselectivity

The reactivity of the aromatic ring and the orientation of incoming electrophiles are governed by the electronic and steric properties of the existing bromo, fluoro, and methyl substituents. These groups exert their influence through inductive and resonance effects.

| -CH₃ (Methyl) | Weak +I (donating) | Hyperconjugation (donating) | Activating | Ortho, Para |

Regioselectivity in Electrophilic Aromatic Substitution: The positions available for substitution are C4 and C6. The directing effects of the existing groups must be considered in concert to predict the outcome.

Attack at C4: This position is para to the activating methyl group and ortho to one of the deactivating fluorine atoms (at C5) and meta to the other (at C3).

Attack at C6: This position is ortho to the activating methyl group and ortho to a deactivating fluorine atom (at C5).

The methyl group strongly directs ortho and para. vanderbilt.edu The fluorine and bromine atoms also direct ortho and para. The directing effects reinforce each other to some extent. The activating methyl group will have the most powerful directing influence among the substituents. Both C4 (para to methyl) and C6 (ortho to methyl) are activated. However, the C6 position is sterically hindered by the adjacent methyl and bromine groups. Therefore, electrophilic attack is most likely to occur at the C4 position , which is para to the strongly activating and directing methyl group and is less sterically encumbered.

Stereochemical Considerations in Reactions of Substituted Aryl Systems

The molecule this compound is achiral as it possesses a plane of symmetry. Stereochemical considerations become relevant in reactions where a new chiral center is formed or when the molecule interacts with chiral reagents.

Reactions Creating a Stereocenter: If a reaction were to introduce a chiral center, a racemic mixture of enantiomers would typically be formed in the absence of a chiral influence. For example, if a nucleophilic addition to a carbonyl group attached at the C4 position were to occur, the resulting secondary alcohol would be chiral. The nucleophile could attack from either face of the planar carbonyl group with equal probability, leading to both R and S enantiomers. libretexts.org

Asymmetric Catalysis: In modern synthesis, it is possible to achieve stereoselective outcomes by using chiral catalysts. For instance, in a palladium-catalyzed cross-coupling reaction, the use of chiral phosphine (B1218219) ligands could potentially lead to the formation of a product with a specific stereochemistry if the coupled group introduces a chiral center or results in atropisomerism.

Reactions of Chiral Substrates: If this compound were to react with a chiral, non-racemic reagent, the products would be diastereomers. These diastereomers would be formed at different rates, leading to a product mixture in which one diastereomer predominates.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 Bromo 3,5 Difluoro 2 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1-Bromo-3,5-difluoro-2-methylbenzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals from the aromatic protons and the methyl group provide crucial structural information. The aromatic region is expected to show a signal for the two equivalent aromatic protons (H-4 and H-6). Due to coupling with the two adjacent fluorine atoms, this signal would likely appear as a triplet. The methyl protons (CH₃) at position 2 would appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (H-4, H-6) | 6.8 - 7.2 | Triplet (t) |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, four distinct signals are expected in the aromatic region, in addition to the signal for the methyl carbon. The carbons directly bonded to fluorine (C-3 and C-5) will exhibit strong coupling, appearing as doublets. The carbon attached to the bromine atom (C-1) and the methyl group (C-2) will also show distinct chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C -Br (C-1) | 110 - 120 | No |

| C -CH₃ (C-2) | 135 - 145 | Yes (small) |

| C -F (C-3, C-5) | 160 - 165 | Yes (large) |

| C -H (C-4, C-6) | 115 - 125 | Yes (medium) |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the two fluorine atoms at positions 3 and 5 are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is influenced by the other substituents on the benzene (B151609) ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) |

|---|

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce structural information from its fragmentation patterns.

Electron Ionization (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 206 and 208 for the molecular ion.

Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms or the methyl group. The loss of the bromine atom would result in a significant fragment ion.

Table 4: Predicted Key Ions in the EI-MS Spectrum of this compound

| m/z | Ion |

|---|---|

| 206, 208 | [C₇H₅BrF₂]⁺ (Molecular Ion) |

| 127 | [C₇H₅F₂]⁺ ([M-Br]⁺) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique is crucial for confirming the identity of this compound by distinguishing it from other isomers or compounds with the same nominal mass. The precise mass measurement would be consistent with the calculated exact mass for the molecular formula C₇H₅⁷⁹BrF₂ and C₇H₅⁸¹BrF₂.

Table 5: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| C₇H₅BrF₂ | ⁷⁹Br | 205.9593 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and characterize the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit a unique fingerprint arising from the specific vibrations of its constituent bonds. By analyzing the absorption of infrared radiation at various frequencies, one can confirm the presence of key structural features.

The vibrational analysis of substituted benzenes is well-established. libretexts.org For this compound, the spectrum can be interpreted by assigning absorption bands to specific molecular motions. The C-H stretching vibrations of the aromatic ring and the methyl group are typically observed in the 3100-2850 cm⁻¹ region. docbrown.info Aromatic C-C stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ range. The presence of fluorine and bromine substituents significantly influences the spectrum. The C-F stretching vibrations give rise to strong absorption bands, typically in the 1350-1100 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, generally in the 750-500 cm⁻¹ range. docbrown.info The out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the benzene ring. Theoretical modeling using methods like Density Functional Theory (DFT) can be employed to calculate harmonic vibrational frequencies, which aids in the precise assignment of experimental spectra. researchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Ar-H |

| 2975-2850 | Aliphatic C-H Stretch | -CH₃ |

| 1600-1450 | C=C Ring Stretch | Aromatic Ring |

| 1470-1430 | Asymmetric C-H Bend | -CH₃ |

| 1350-1100 | C-F Stretch | Ar-F |

| 1300-1000 | In-plane C-H Bend | Ar-H |

| 900-675 | Out-of-plane C-H Bend | Ar-H |

| 750-500 | C-Br Stretch | Ar-Br |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For a compound like this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. This includes exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, the analysis reveals details about the crystal packing, identifying intermolecular interactions such as halogen bonding (C-Br···F, C-F···Br) or π-stacking, which govern the solid-state architecture. rsc.org While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for solid-state structural elucidation of it and its derivatives. The resulting data, including unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of chemical compounds and for separating components from a mixture. Various chromatographic methods are suited for the analysis of this compound, leveraging differences in the analyte's partitioning behavior between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of moderately polar and non-volatile compounds. For derivatives such as 1-Bromo-3,5-difluorobenzene (B42898), a reverse-phase HPLC method is highly effective. sielc.com This approach utilizes a non-polar stationary phase and a polar mobile phase. By adjusting the mobile phase composition, a high degree of separation can be achieved, allowing for the quantification of the main component and the detection of impurities. The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 2: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Given its volatility, this compound is an excellent candidate for analysis by Gas Chromatography (GC). In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. GC is widely used for purity determination of related compounds. tcichemicals.com A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a mass spectrometer (MS) detector can be used for definitive identification of the main peak and any impurities.

Table 3: Typical Gas Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 80°C, ramp to 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using columns packed with smaller particles (<2 µm), which allows for higher resolution, increased speed, and greater sensitivity. When coupled with a mass spectrometer (UPLC-MS), this technique becomes a formidable tool for both separation and identification. The UPLC separates the sample components, which are then ionized and detected by the mass spectrometer, providing mass-to-charge ratio information that is highly specific. For MS compatibility, modifiers like phosphoric acid in the mobile phase are typically replaced with volatile alternatives such as formic acid. sielc.com This method is particularly useful for resolving and identifying closely related isomers or trace-level impurities. nih.gov

Table 4: Representative UPLC-MS Method Parameters

| Parameter | Condition |

|---|---|

| UPLC System | |

| Column | Sub-2 µm C18 particle column |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), positive/negative |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-500 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of a molecule's electronic properties. For 1-Bromo-3,5-difluoro-2-methylbenzene, DFT calculations would typically be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

From the calculated electronic structure, a host of reactivity descriptors can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative fluorine and bromine atoms would be expected to create regions of negative potential, while the aromatic ring and methyl group would also exhibit distinct electronic features influencing its interaction with other chemical species.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates the ability to donate electrons. | |

| LUMO Energy | Indicates the ability to accept electrons. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Dipole Moment | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined accurately.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, the methyl group can rotate. Molecular Dynamics (MD) simulations can be used to explore the conformational space of this rotation and the subtle vibrations of the benzene (B151609) ring. By simulating the motion of the atoms over time, MD provides insights into the molecule's flexibility and the energetically preferred orientations of its constituent parts. Such simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions might influence its conformation.

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific activity. While often used in drug discovery to predict biological activity, QSAR can also be applied to predict physicochemical properties. For this compound, QSAR studies could be developed to predict properties like its boiling point, solubility, or retention time in chromatography, based on a set of calculated molecular descriptors. These descriptors can include constitutional, topological, and quantum chemical parameters.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are invaluable for predicting the spectroscopic signatures of molecules, which are essential for their experimental identification. For this compound, these methods can be used to calculate:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. This can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in the molecule. These predicted shifts are a powerful tool for confirming the structure of the synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectra: By calculating the electronic transition energies and oscillator strengths, the UV-Vis absorption spectrum can be predicted. This provides information about the electronic structure and the wavelengths of light the molecule is likely to absorb.

Applications of 1 Bromo 3,5 Difluoro 2 Methylbenzene As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

Organofluorine compounds are of significant interest in medicinal chemistry, and fluorinated building blocks are crucial for the synthesis of new therapeutic agents. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

The parent compound, 1-Bromo-3,5-difluorobenzene (B42898), is a key intermediate in the synthesis of various pharmaceuticals. nordmann.global Its structure allows for the introduction of a difluorophenyl moiety into target molecules, a common strategy in drug design. This structural unit is valued for its ability to modulate the electronic and lipophilic properties of an API. The development of fluorinated aromatic compounds has been a focus for various applications, including pharmaceuticals. guidechem.com

Building Block for Complex Drug Molecules (e.g., Benzodiazepines, Angiotensin Receptor Blockers)

Research has shown that 1-Bromo-3,5-difluorobenzene is used to synthesize complex drug molecules, including benzodiazepines and angiotensin receptor blockers. nbinno.com These classes of drugs are widely used for treating anxiety, insomnia, and hypertension, respectively. The difluorobromobenzene derivative serves as a starting material, enabling the construction of the core structures of these complex APIs.

Intermediate in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated compounds to develop more effective and selective pesticides.

Synthesis of Herbicides and Insecticides

1-Bromo-3,5-difluorobenzene is a documented intermediate in the production of agrochemicals, including herbicides and insecticides. nbinno.comnbinno.com The presence of the bromo- and fluoro-substituents provides reactive sites for further chemical modifications to create potent active ingredients for crop protection. The compound's utility extends to the creation of various pesticides designed to control unwanted vegetation and insect pests. guidechem.com

Role in Advanced Materials Science

The unique electronic properties of fluorinated aromatic compounds make them valuable in the field of materials science.

Synthesis of Specialized Polymers and Coatings

1-Bromo-3,5-difluorobenzene is used in the manufacture of materials such as liquid crystals and polymers. guidechem.comgoogle.com The introduction of fluorine atoms into polymers can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics. While not explicitly detailed for specialized coatings, its role as a precursor for fluorinated benzene (B151609) derivatives suggests potential applications in creating high-performance surface materials. guidechem.com

Production of Liquid Crystal Materials

There are no available research findings or patents that describe the use of 1-Bromo-3,5-difluoro-2-methylbenzene in the synthesis of liquid crystal materials.

Synthesis of Dyes and Pigments

There is no documented use of this compound as an intermediate in the synthesis of dyes and pigments in the current scientific literature. The general synthesis of azo dyes, a major class of synthetic colorants, involves the diazotization of a primary aromatic amine and subsequent coupling with an electron-rich coupling component. unb.canih.govresearchgate.net However, no specific examples or methods involving the derivatization of this compound for this purpose have been found.

Structure Reactivity Relationship Studies of 1 Bromo 3,5 Difluoro 2 Methylbenzene and Its Analogues

Influence of Halogen Substituents on Aromatic Ring Reactivity

Halogen atoms attached to an aromatic ring exhibit a dual electronic nature that significantly impacts the ring's reactivity. This duality arises from the competition between two opposing effects: the inductive effect (-I) and the resonance effect (+R). libretexts.org

Resonance Effect (+R): Halogens possess lone pairs of electrons in their valence shells which can be delocalized into the aromatic π-system through resonance. libretexts.org This donation of electron density increases the electron richness at the positions ortho and para to the halogen atom. pressbooks.pub

In the case of halogens, the strong inductive effect outweighs the weaker resonance effect, leading to a net deactivation of the aromatic ring. pressbooks.pub However, the resonance effect, despite being weaker, is responsible for directing incoming electrophiles to the more electron-rich ortho and para positions. Consequently, halogens are classified as deactivating ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. pressbooks.publibretexts.org

For 1-Bromo-3,5-difluoro-2-methylbenzene, the presence of three halogen atoms (two fluorine, one bromine) renders the ring significantly electron-deficient and therefore substantially deactivated towards electrophilic attack. Conversely, this electron deficiency is a critical feature for enabling nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically difficult for electron-rich aromatic systems. nbinno.com The strong electron-withdrawing nature of the halogens stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.

| Halogen | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |

|---|---|---|---|---|

| -F (Fluoro) | Strongly deactivating (-I) | Weakly donating (+R) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Strongly deactivating (-I) | Weakly donating (+R) | Deactivating | Ortho, Para |

| -Br (Bromo) | Strongly deactivating (-I) | Weakly donating (+R) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating (-I) | Weakly donating (+R) | Deactivating | Ortho, Para |

Steric and Electronic Effects of the Methyl Group on Functionalization

The methyl group (-CH₃) contrasts with the halogens in its influence on the aromatic ring. It is classified as an activating, ortho-, para-directing substituent. lumenlearning.com

Electronic Effects: The methyl group donates electron density to the aromatic ring through two primary mechanisms:

Inductive Effect (+I): An sp³-hybridized carbon of the methyl group is less electronegative than an sp²-hybridized carbon of the benzene ring, leading to a donation of electron density through the sigma bond, which enriches the ring.

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the ring. This effect further increases the electron density, particularly at the ortho and para positions.

These electron-donating effects increase the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than unsubstituted benzene. This is known as ring activation. lumenlearning.com The increased electron density also helps to stabilize the positively charged carbocation intermediate (arenium ion) formed during electrophilic attack, thereby lowering the activation energy of the reaction. libretexts.org

Steric Effects: The physical size of the methyl group can influence the site-specificity of a reaction. This steric hindrance can impede the approach of an electrophile to the positions immediately adjacent to it (the ortho positions). In this compound, the methyl group at the C2 position can sterically hinder reactions at the C1-bromo and C3-fluoro positions, as well as the adjacent C6 position.

Regioselectivity and Site-Specificity in Electrophilic and Nucleophilic Reactions

The regioselectivity of reactions involving this compound is determined by the cumulative directing effects of all four substituents and steric considerations. The available positions for substitution are C4 and C6.

Electrophilic Aromatic Substitution (EAS):

In EAS, the directing influences of the substituents must be considered in concert. When multiple substituents are present, the most strongly activating group generally controls the position of substitution.

-CH₃ (at C2): Activating, directs ortho (C6) and para (C4).

-Br (at C1): Deactivating, directs ortho (C6) and para (C4).

-F (at C3): Deactivating, directs ortho (C4) and para (C6).

-F (at C5): Deactivating, directs ortho (C4 and C6).

The methyl group is the only activating group present and therefore will be the dominant director. lumenlearning.com Both the methyl group and the halogens direct incoming electrophiles to the C4 and C6 positions. However, the C6 position is ortho to both the methyl group and the bromine atom, making it sterically hindered. The C4 position is para to the methyl group and bromine atom, and ortho to two fluorine atoms, making it sterically more accessible. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 position .

Nucleophilic Aromatic Substitution (SNAr):

This reaction requires an electron-poor aromatic ring and a good leaving group. The three electron-withdrawing halogen substituents strongly activate the ring for nucleophilic attack.

The potential leaving groups are bromide (-Br) and fluoride (B91410) (-F). Generally, bromide is a better leaving group than fluoride in SNAr reactions. A nucleophile will therefore preferentially attack the carbon atom bearing the bromine atom (C1). The reaction is further facilitated by the two fluorine atoms at positions C3 and C5, which are ortho and para to the reaction center, respectively. These fluorine atoms provide powerful stabilization for the negative charge that develops in the Meisenheimer intermediate through their strong inductive effects. The electron-donating methyl group at C2 has a slight deactivating effect for this reaction pathway, but this is overwhelmingly counteracted by the strong activating and stabilizing influence of the three halogens. Thus, nucleophilic substitution is predicted to be highly specific to the C1 position , resulting in the displacement of the bromide ion.

| Reaction Type | Most Likely Position of Attack | Controlling Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | C4 | - Dominant directing effect of activating -CH₃ group

|

| Nucleophilic Aromatic Substitution | C1 | - Strong ring activation by three halogens

|

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Routes

The synthesis of polysubstituted benzenes is often hampered by challenges in controlling regioselectivity and achieving high yields. Traditional multi-step syntheses, such as those involving diazotization of anilines followed by Sandmeyer reactions, are well-established for related compounds like 1-bromo-3,5-difluorobenzene (B42898). taylorfrancis.comresearchgate.net However, these methods can involve harsh conditions and generate significant waste.

Future research will likely focus on more convergent and atom-economical strategies. One promising avenue is the late-stage functionalization of a pre-assembled difluoromethylated benzene (B151609) core. This could involve direct C-H activation and bromination, which would significantly shorten the synthetic sequence. Methodologies for the regioselective synthesis of complex benzene derivatives are continually being refined, and applying these to the specific substitution pattern of 1-bromo-3,5-difluoro-2-methylbenzene is a key area for development. youtube.comyoutube.com Another approach could be the isomerization of more readily available isomers over catalysts like acidic zeolites, a strategy that has been explored for related bromodifluorobenzenes. google.com

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage C-H Bromination | Increased efficiency, reduced step count | Achieving high regioselectivity on the activated toluene (B28343) ring |

| Isomerization of Precursors | Utilization of more accessible starting materials | Catalyst development, separation of isomers |

| Modified Sandmeyer Reactions | Established methodology | Improving yields, reducing waste and hazardous reagents |

| Cross-Coupling Approaches | Modular assembly from simpler fragments | Availability of suitable precursors, catalyst optimization |

Exploration of New Catalytic Systems for Advanced Functionalization

The bromine atom in this compound serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nbinno.com The future in this area lies in the development of novel catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions. For instance, advancements in palladium-based catalysts with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could enable more challenging couplings that are currently inefficient.

Furthermore, the presence of fluorine and methyl groups on the aromatic ring presents unique opportunities for directed C-H functionalization. rsc.org Research into transition-metal catalysis (e.g., using palladium, rhodium, or iridium) that can selectively activate the C-H bonds ortho to the existing substituents would unlock pathways to even more complex and valuable molecules without the need for pre-functionalization. acs.orgwhiterose.ac.uk This "ortho-functionalization" is a rapidly evolving field that could provide direct access to derivatives that are otherwise difficult to synthesize. acs.orgwhiterose.ac.uk

Sustainable and Environmentally Benign Synthesis Protocols

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce environmental impact. taylorfrancis.com Future methodologies for the synthesis of this compound will increasingly incorporate these principles.

This includes the use of:

Biocatalysis: Employing enzymes, such as flavin-dependent halogenases, for the regioselective halogenation of aromatic substrates under mild, aqueous conditions offers a green alternative to traditional chemical methods. researchgate.net These enzymes can offer exquisite selectivity, avoiding the formation of unwanted isomers. researchgate.net Research into engineering these enzymes to accept specifically substituted substrates like 3,5-difluoro-2-methyltoluene is a promising direction. Microbial degradation pathways for halogenated aromatics are also being studied to develop bioremediation strategies and to understand the enzymatic logic of dehalogenation. nih.gov

Greener Solvents and Reagents: A shift away from hazardous solvents and toxic reagents is critical. This involves exploring reactions in water, supercritical fluids, or bio-based solvents. The use of safer halogenating agents, such as N-bromosuccinimide (NBS) in place of elemental bromine, and the development of catalytic systems that minimize waste are key areas of focus. nbinno.comresearchgate.net

Continuous Flow Chemistry: Moving from batch processing to continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scale-up, often with a smaller environmental footprint. researchgate.net

Advanced Applications in Emerging Chemical and Material Technologies

While this compound is primarily viewed as a synthetic intermediate, its unique electronic properties—stemming from the electron-withdrawing fluorine atoms and the electron-donating methyl group—make it and its derivatives interesting candidates for advanced applications.

Pharmaceuticals and Agrochemicals: Fluorinated organic molecules are of immense interest in drug discovery due to fluorine's ability to modulate metabolic stability, binding affinity, and bioavailability. nordmann.global This compound serves as a scaffold for creating new pharmacologically active agents or pesticides. nbinno.comnordmann.global

Organic Electronics: The electronic nature of the substituted benzene ring could be exploited in the design of new organic semiconductors, liquid crystals, or components for organic light-emitting diodes (OLEDs). chemicalbook.com The specific substitution pattern can be used to fine-tune the energy levels of molecular orbitals.

Advanced Polymers and Materials: Incorporation of this structural unit into polymers could impart specific properties such as thermal stability, chemical resistance, and altered dielectric properties. Research into multifunctional benzoxazines for high-performance thermosetting systems is an example of how tailored benzene derivatives are being used to create advanced materials. researchgate.net

Future work will involve synthesizing derivatives of this compound and systematically evaluating their properties for these emerging technologies, thereby unlocking the full potential of this versatile chemical building block.

常见问题

Q. What are the optimal synthetic routes for preparing 1-bromo-3,5-difluoro-2-methylbenzene, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis typically involves halogenation and functional group manipulation. A common approach is:

Methylation : Start with 3,5-difluorotoluene, introducing a methyl group at the 2-position via Friedel-Crafts alkylation using AlCl₃ as a catalyst .

Bromination : Use electrophilic bromination (e.g., Br₂/FeBr₃) under controlled temperatures (0–5°C) to minimize polybromination. The electron-withdrawing fluorine atoms direct bromination to the activated aromatic position .

Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product.

Q. Key Variables :

Q. How can researchers verify the purity and structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR :

- GC-MS : Monitor retention time and molecular ion peak (m/z 224 for C₇H₅BrF₂) .

- Elemental Analysis : Confirm Br and F content (±0.3% deviation).

Contradictions : Some commercial batches may contain traces of 1-bromo-3,4-difluorobenzene; use GC with a polar column (e.g., DB-5) to resolve .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: